molecular formula C8H9NO3 B094649 1-Methoxy-4-methyl-2-nitrobenzene CAS No. 119-10-8

1-Methoxy-4-methyl-2-nitrobenzene

Cat. No. B094649
CAS RN: 119-10-8
M. Wt: 167.16 g/mol
InChI Key: LGNMURXRPLMVJI-UHFFFAOYSA-N
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Description

1-Methoxy-4-methyl-2-nitrobenzene is a chemical compound that is a derivative of nitrobenzene, where a methoxy group and a methyl group are substituted on the benzene ring. This compound is related to various other compounds that have been synthesized and studied for their potential applications in different fields, including organic synthesis, material science, and pharmacology.

Synthesis Analysis

The synthesis of compounds related to 1-Methoxy-4-methyl-2-nitrobenzene involves various chemical reactions. For instance, the reaction of 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with 2-nitrobenzoyl chlorides leads to the formation of functionalized 4-hydroxyquinolines after the reduction of the nitro group . Another related compound, 1,2-bis(methoxyaminooxy)ethane, when oxidized with PbO2, yields 2,3-dimethoxyperhydro-1,4,2,3-dioxadiazine, which can undergo further reactions to form other derivatives .

Molecular Structure Analysis

The molecular structure of compounds similar to 1-Methoxy-4-methyl-2-nitrobenzene has been determined using various spectroscopic methods and X-ray crystallography. For example, the crystal structures of new organic compounds bearing a 2-methoxy-4-nitrobenzeneamine moiety have been elucidated, showing that they crystallize in different systems with specific space groups . The structure of 3,4-methylenedioxy-nitrobenzene, another related compound, was also determined by X-ray crystallography, revealing that all atoms are coplanar .

Chemical Reactions Analysis

The chemical reactions involving methoxy-nitrobenzene derivatives are diverse. For example, the unconventional reaction of diazomethane with 1,3,6-trihydroxy-2-methyl-4-nitrobenzene leads to the formation of an unexpected isomer, demonstrating the complexity of reactions these compounds can undergo . Nitration reactions of 4-methoxyazoxybenzenes have been studied, showing specific product formation and isomerization behavior .

Physical and Chemical Properties Analysis

The physical and chemical properties of methoxy-nitrobenzene derivatives are influenced by their molecular structure. The thermal properties of certain compounds containing the 2-methoxy-4-nitrobenzeneamine moiety have been investigated, providing insights into their stability and potential applications . The association constants and relative chemical shifts of molecular complexes formed with methoxyindoles have been determined, indicating the strength of interactions and potential for complex formation .

Scientific Research Applications

  • Reaction with Diazomethane : A study found that treating 1,3,6-trihydroxy-2-methyl-4-nitrobenzene with diazomethane produced not only the expected 1-methoxy derivative but also a novel compound, confirmed by X-ray analysis (Jones et al., 1977).

  • Synthesis of 4-Methoxyphenol : A new method to synthesize 4-methoxyphenol was studied, where 4-methoxy-1-nitrobenzene is produced by substituting 4-chloro-1-nitrobenzene, and then converted to 4-methoxyphenol (Cai‐Guang Jian, 2000).

  • Structural Study of Methoxybenzenes : The structures of various methoxybenzenes, including 1,2-dimethoxy-4-nitrobenzene, were reported, demonstrating how the methoxy groups affect the overall structure of these compounds (Fun et al., 1997).

  • Study of 2,4-Diiodo-3-nitroanisole : Research on 1,3-diiodo-4-methoxy-2-nitrobenzene revealed details about its crystal structure and intermolecular interactions (Li et al., 2012).

  • Atmospheric Reactivity with Hydroxyl Radicals : A study examined the reaction of guaiacol (2-methoxyphenol) with hydroxyl radicals, showing the formation of nitroguaiacol isomers, suggesting their use as biomass burning emission gas tracers (Lauraguais et al., 2014).

  • Electronic Spectra of Nitrobenzenes : The electronic spectra of nitrobenzenes with various donor groups, including methoxy, were studied, showing shifts in the wavelength bands (Corbett, 1967).

  • Synthesis of 6-Methoxy-2-benzoxazolinone : An improved method was developed for synthesizing 6-Methoxy-2-benzoxazolinone, involving the formation and reduction of 5-methoxy-2-nitrophenol (Richey et al., 1975).

  • Mercury-NMR Spectrum of an Organomercury Compound : The study of 2-methoxy-1-nitro-3,5-bis(trifluoroacetatomercurio)benzene provided insights into mercury-mercury spin-spin coupling in organomercury compounds (Deacon et al., 1984).

properties

IUPAC Name

1-methoxy-4-methyl-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9NO3/c1-6-3-4-8(12-2)7(5-6)9(10)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGNMURXRPLMVJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3029152
Record name 1-Methoxy-4-methyl-2-nitrobenzene
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Molecular Weight

167.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methoxy-4-methyl-2-nitrobenzene

CAS RN

119-10-8
Record name 1-Methoxy-4-methyl-2-nitrobenzene
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Record name 1-Methoxy-4-methyl-2-nitrobenzene
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Record name Benzene, 1-methoxy-4-methyl-2-nitro-
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Record name 1-Methoxy-4-methyl-2-nitrobenzene
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Record name Methyl 2-nitro-p-tolyl ether
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Record name 1-METHOXY-4-METHYL-2-NITROBENZENE
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Synthesis routes and methods

Procedure details

A reaction mixture of 2-nitro-p-cresol (23.58 g, 0.154 mmol), methylene chloride (200 ml), tetra-n-butylammonium hydrogensulfate (5.15 g, 15.2 mmol), 1N sodium hydroxide (170 ml) and dimethyl sulfate (16.0 ml, 0.169 mmol) was stirred at room temperature for 2 hours. The reaction mixture was poured into water and extracted with methylene chloride. The organic layer was washed with brine, dried over anhydrous magnesium sulfate and evaporated. The concentrate was immediately used for the next reaction.
Quantity
23.58 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Quantity
5.15 g
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
13
Citations
M Imamura, S Wanibuchi, Y Yamamoto… - Journal of Applied …, 2021 - Wiley Online Library
The Amino acid Derivative Reactivity Assay (ADRA) is a convenient and effective in chemico test method for assessing covalent binding of test chemicals with protein‐derived …
JY Kim, KB Kim, BM Lee - Journal of Toxicology and …, 2021 - Taylor & Francis
The aim of this study was conducted to validate the physicochemical properties of a total of 362 chemicals [305 skin sensitizers (212 in the previous study + 93 additional new chemicals)…
Number of citations: 5 www.tandfonline.com
R Siles - 2006 - search.proquest.com
… To a well stirred solution of 1-methoxy-4-methyl-2-nitrobenzene (12.6 g, 74.7 mmol) in CCl4 (150 mL), AIBN (0.132 g, 0.78 mmol) and NBS (13.6 g, 75.4 mmol) were added and, …
Number of citations: 10 search.proquest.com
TA Hong Nguyen, DR Hou - Organic Letters, 2021 - ACS Publications
Acetoxylation of arenes is an important reaction and an unmet need in chemistry. We report a metal-free, direct acetoxylation reaction using sodium nitrate under an anhydrous …
Number of citations: 6 pubs.acs.org
MD Nelms, R Lougee, DW Roberts, A Richard… - Computational …, 2019 - Elsevier
The molecular initiating event for many mechanisms of toxicological action comprise the reactive, covalent binding between an exogenous electrophile and an endogenous nucleophile…
Number of citations: 3 www.sciencedirect.com
JE Im, JD Lee, HY Kim, HR Kim, DW Seo, KB Kim - Toxicology in Vitro, 2023 - Elsevier
As global awareness of animal welfare spreads, the development of alternative animal test models is increasingly necessary. The purpose of this study was to develop a practical …
Number of citations: 2 www.sciencedirect.com
D Asturiol, S Casati, A Worth - Toxicology in Vitro, 2016 - Elsevier
Since March 2013, it is no longer possible to market in the European Union (EU) cosmetics containing new ingredients tested on animals. Although several in silico alternatives are …
Number of citations: 56 www.sciencedirect.com
MJ Collins, PM Hatton, S Sternhell - Australian Journal of …, 1992 - CSIRO Publishing
The previously established nmr method for estimating mobile bond orders was applied to the investigation of ground-state polarization of benzene derivatives with ortho or para pairs of …
Number of citations: 15 www.publish.csiro.au
G Xu, L Zhou, C Lv, M Xian, Q Wang - Journal of Saudi Chemical Society, 2019 - Elsevier
… 1-methoxy-4-methyl-2-nitrobenzene (2c): Prepared according to the general procedure. 50 mg yellow solid, 30% yield. H NMR (400 MHz, CDCl 3 ): δ 7.66 (d, J = 1.8 Hz, 1H), 7.34 (ddd, …
Number of citations: 1 www.sciencedirect.com
O Chahrour, A Abdalla, F Lam, C Midgley… - Bioorganic & medicinal …, 2011 - Elsevier
… The synthesis started from 2-(4-methoxy-3-nitrobenzylthio)acetic acid 1, which can be obtained by halogenation of 1-methoxy-4-methyl-2-nitrobenzene followed by treatment with 2-…
Number of citations: 19 www.sciencedirect.com

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